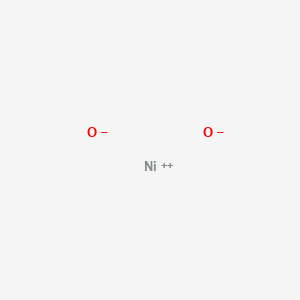
Nickel(2+);oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+);oxygen(2-), also known as nickel(IV) oxide, is a chemical compound with the formula NiO₂. It is a rare and less commonly encountered oxide of nickel compared to nickel(II) oxide (NiO). Nickel(2+);oxygen(2-) is known for its strong oxidizing properties and is typically found in a black or dark brown crystalline form.
準備方法
Nickel(2+);oxygen(2-) can be synthesized through various methods, including:
Thermal Decomposition: Heating nickel(II) nitrate or nickel(II) hydroxide in the presence of oxygen at high temperatures can produce nickel dioxide.
Chemical Oxidation: Nickel(II) compounds can be oxidized using strong oxidizing agents such as potassium persulfate or chlorine to form nickel dioxide.
Electrochemical Methods: Electrolytic oxidation of nickel(II) salts in an alkaline medium can also yield nickel dioxide.
In industrial settings, nickel dioxide is often produced through controlled oxidation processes involving nickel(II) compounds and oxidizing agents under specific temperature and pressure conditions.
化学反応の分析
Nickel(2+);oxygen(2-) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Nickel(2+);oxygen(2-) acts as a strong oxidizing agent and can oxidize other substances while being reduced to nickel(II) oxide or nickel metal.
Acid-Base Reactions: It reacts with acids to form nickel(II) salts and water. For example, reacting with hydrochloric acid produces nickel(II) chloride and water.
Thermal Decomposition: Upon heating, nickel dioxide decomposes to form nickel(II) oxide and oxygen gas.
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents such as hydrogen gas.
科学的研究の応用
Nickel(2+);oxygen(2-) has several scientific research applications, including:
Catalysis: Due to its strong oxidizing properties, nickel dioxide is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation processes.
Electrochemistry: It is used in the development of electrodes for batteries and fuel cells, particularly in high-energy density applications.
Material Science: Nickel(2+);oxygen(2-) is studied for its potential use in advanced materials, including coatings and nanocomposites, due to its unique electronic and magnetic properties.
Environmental Science: It is used in the degradation of organic pollutants and as a photocatalyst for water splitting and other environmental applications.
作用機序
The mechanism of action of nickel dioxide primarily involves its strong oxidizing ability. It can accept electrons from other substances, thereby oxidizing them while being reduced to nickel(II) oxide or nickel metal. This property makes it effective in catalytic and electrochemical applications, where it facilitates redox reactions.
類似化合物との比較
Nickel(2+);oxygen(2-) can be compared with other nickel oxides, such as nickel(II) oxide (NiO) and nickel(III) oxide (Ni₂O₃):
Nickel(II) Oxide (NiO): This is the most common oxide of nickel, known for its green color and basic properties. It is widely used in ceramics, glass, and as a catalyst.
Nickel(III) Oxide (Ni₂O₃): This is a less common and less stable oxide of nickel, often found in mixed oxidation states. It has limited applications compared to nickel(II) oxide and nickel dioxide.
Nickel(2+);oxygen(2-) is unique due to its higher oxidation state and strong oxidizing properties, which make it suitable for specific applications in catalysis and electrochemistry.
特性
IUPAC Name |
nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2O/q+2;2*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPUNCYMXRSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiO2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014246 |
Source


|
| Record name | Nickel dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.692 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-36-8 |
Source


|
| Record name | Nickel dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













